
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, also known as FLX475, is a small molecule inhibitor of the C-C motif chemokine receptor 4 (CCR4). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
作用机制
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide functions as a selective antagonist of CCR4, a chemokine receptor that is overexpressed in many types of cancer cells and in cells involved in autoimmune responses. By blocking CCR4, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide inhibits the recruitment and migration of immune cells to the tumor microenvironment, which can lead to decreased tumor growth and improved immune function.
Biochemical and Physiological Effects
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immunosuppressive activity, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of autoimmune diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide is its specificity for CCR4, which can reduce the risk of off-target effects. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has demonstrated efficacy in preclinical models of various diseases, suggesting that it may have potential as a therapeutic agent. However, one limitation of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide is its relatively low yield in synthesis, which can make it difficult to produce in large quantities for use in experiments.
未来方向
There are several potential future directions for research on N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide for therapeutic use. Finally, more research is needed to fully understand the mechanisms underlying N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide's anti-tumor and immunosuppressive effects, which could lead to the development of new therapies for cancer and autoimmune diseases.
合成方法
The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 2-aminomethylquinoxaline, followed by the addition of acetic anhydride to form the final product. The yield of the synthesis is reported to be around 60%.
科学研究应用
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been found to have immunosuppressive effects and has demonstrated efficacy in preclinical models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-13(12(18)8-11)20-16(22)10-21-15-5-3-2-4-14(15)19-9-17(21)23/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKFZZGZMQAZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

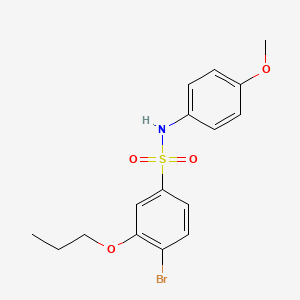
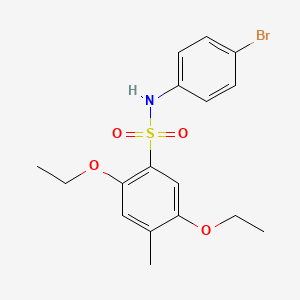

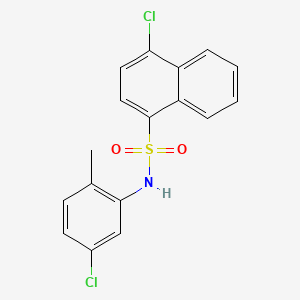

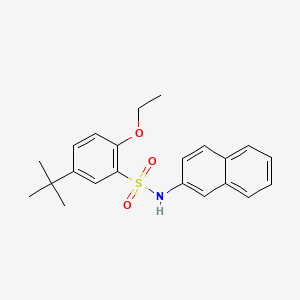

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)
![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
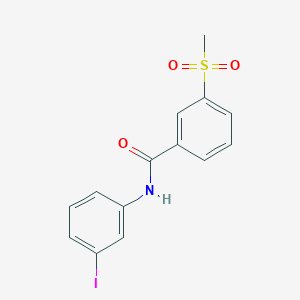
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)

![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)